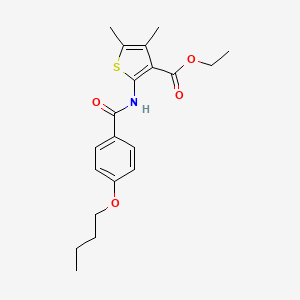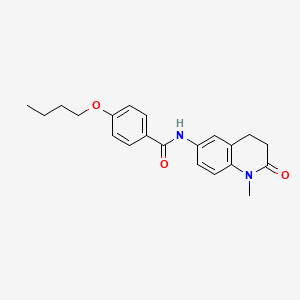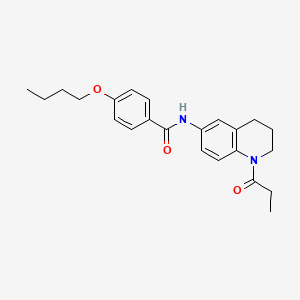![molecular formula C24H26N2O4S2 B6570700 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946212-48-2](/img/structure/B6570700.png)
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as 4-BSQT, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound which contains a nitrogen atom in its ring structure and is composed of two aromatic rings connected by a thiophene-2-sulfonyl chain. 4-BSQT is a promising compound due to its interesting physical and chemical properties, as well as its ability to be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as an antimicrobial agent, as it has been shown to inhibit the growth of several species of bacteria. In addition, 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress. Finally, 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not yet fully understood. However, it is believed that 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects by targeting various cellular pathways. For example, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase. In addition, 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Finally, 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is able to induce apoptosis in cancer cells, inhibit the growth of several species of bacteria, scavenge free radicals, and reduce oxidative stress. In vivo studies have shown that 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is able to reduce inflammation and pain, as well as reduce the size of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments has several advantages. For example, it is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and has a wide range of potential applications. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short shelf life, and it is not water soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. For example, further research could be conducted on its mechanism of action and its potential applications in various fields, such as cancer research, antimicrobial research, and antioxidant research. In addition, further research could be conducted on its potential side effects and toxicity. Finally, further research could be conducted on its potential use in drug delivery systems and its ability to cross the blood-brain barrier.
Métodos De Síntesis
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline. This reaction is typically conducted in an inert solvent, such as toluene, at a temperature between 120 and 130°C. The reaction yields 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide as the main product, as well as a small amount of byproducts. Other methods for synthesizing 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide include the reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline in the presence of an acid catalyst, and the reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline in the presence of a base catalyst.
Propiedades
IUPAC Name |
4-butoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-3-15-30-21-11-8-18(9-12-21)24(27)25-20-10-13-22-19(17-20)6-4-14-26(22)32(28,29)23-7-5-16-31-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBMHJTVHHWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)
![4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570637.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)


![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570672.png)

![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570706.png)
![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570726.png)
![4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6570727.png)